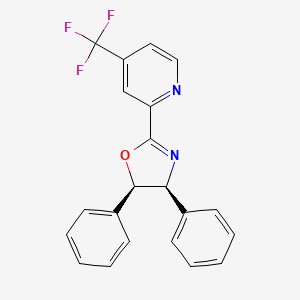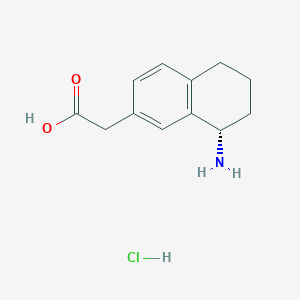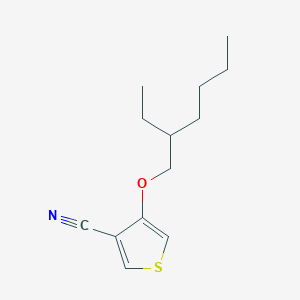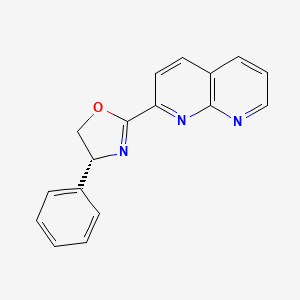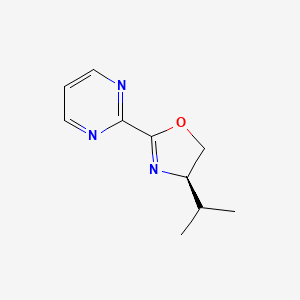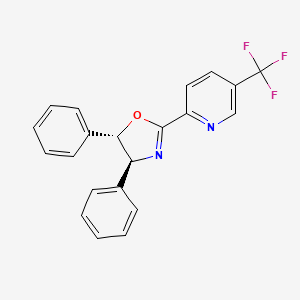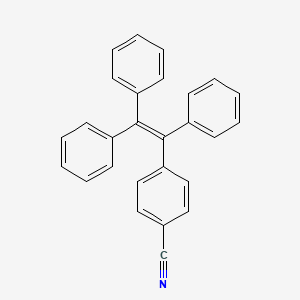![molecular formula C30H18N2O8 B8181199 (2S)-2-[18-[(1S)-1-carboxyethyl]-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid](/img/structure/B8181199.png)
(2S)-2-[18-[(1S)-1-carboxyethyl]-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,2’S)-2,2’-(1,3,8,10-Tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9(1H,3H,8H,10H)-diyl)dipropanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of perylenebis(dicarboximide) derivatives, which are known for their electron-transporting characteristics and are commonly used in organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-2,2’-(1,3,8,10-Tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9(1H,3H,8H,10H)-diyl)dipropanoic acid typically involves multi-step organic reactions. The starting materials often include perylene-3,4,9,10-tetracarboxylic dianhydride and appropriate amines. The reaction conditions usually require high temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
(2S,2’S)-2,2’-(1,3,8,10-Tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9(1H,3H,8H,10H)-diyl)dipropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
科学的研究の応用
Chemistry
In chemistry, (2S,2’S)-2,2’-(1,3,8,10-Tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9(1H,3H,8H,10H)-diyl)dipropanoic acid is used as an electron-transporting material in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Biology
In biology, this compound may be explored for its potential interactions with biological molecules and its ability to modulate biological pathways.
Medicine
In medicine, research may focus on the compound’s potential therapeutic applications, including its use as a drug delivery agent or in diagnostic imaging.
Industry
In industry, the compound’s electron-transporting properties make it valuable for use in electronic devices, sensors, and other advanced materials.
作用機序
The mechanism of action of (2S,2’S)-2,2’-(1,3,8,10-Tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9(1H,3H,8H,10H)-diyl)dipropanoic acid involves its ability to transport electrons efficiently. The molecular targets and pathways involved include interactions with electron-accepting and electron-donating materials, facilitating charge transfer processes in electronic devices.
類似化合物との比較
Similar Compounds
Perylene-3,4,9,10-tetracarboxylic dianhydride: A precursor used in the synthesis of the compound.
N,N’-Bis(3-pentyl)perylene-3,4,9,10-bis(dicarboximide): Another perylenebis(dicarboximide) derivative with similar electron-transporting properties.
N,N’-Dioctyl-3,4,9,10-perylenedicarboximide: A related compound used in organic electronics.
Uniqueness
The uniqueness of (2S,2’S)-2,2’-(1,3,8,10-Tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9(1H,3H,8H,10H)-diyl)dipropanoic acid lies in its specific structural configuration, which imparts distinct electronic properties and makes it suitable for specialized applications in organic electronics and other fields.
特性
IUPAC Name |
(2S)-2-[18-[(1S)-1-carboxyethyl]-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18N2O8/c1-11(29(37)38)31-25(33)17-7-3-13-15-5-9-19-24-20(28(36)32(27(19)35)12(2)30(39)40)10-6-16(22(15)24)14-4-8-18(26(31)34)23(17)21(13)14/h3-12H,1-2H3,(H,37,38)(H,39,40)/t11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANSDSNDNVLYPL-RYUDHWBXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(C)C(=O)O)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)[C@@H](C)C(=O)O)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
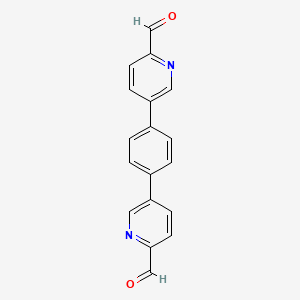
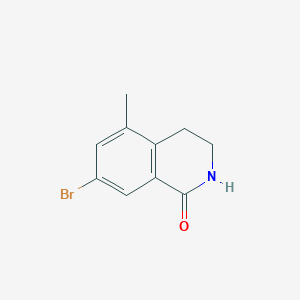
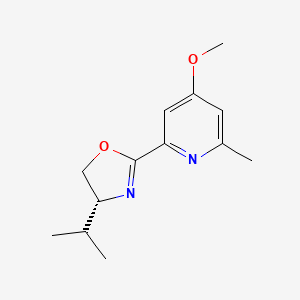
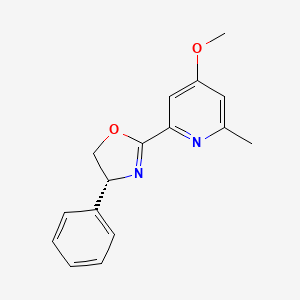
![(3aS,8aR)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8181145.png)

